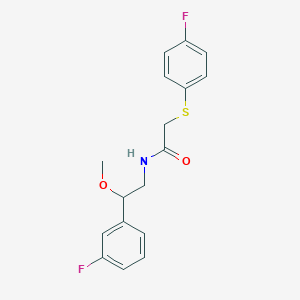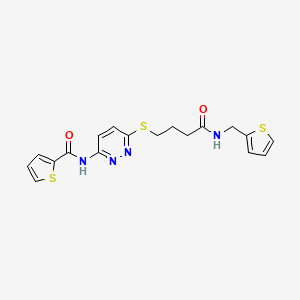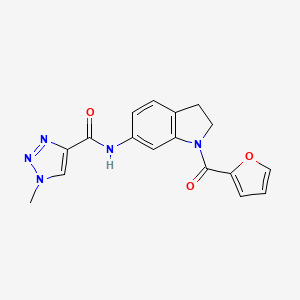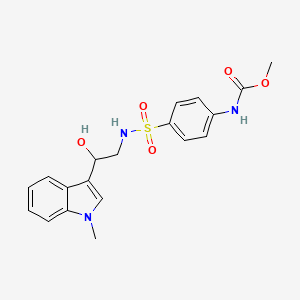![molecular formula C16H20ClN B2616208 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride CAS No. 2445792-24-3](/img/structure/B2616208.png)
2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride is a chemical compound with the molecular formula C10H16ClN It is a hydrochloride salt form of a substituted phenylpropan-2-amine, which is structurally related to amphetamines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride can be achieved through several methods. One common approach involves the transaminase-mediated synthesis, which offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This method utilizes immobilized whole-cell biocatalysts with ®-transaminase activity to achieve high enantioselectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced biocatalytic approaches, such as transaminase-mediated synthesis, can also be scaled up for industrial applications, providing a sustainable and efficient production method.
化学反応の分析
Types of Reactions
2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted phenylpropan-2-amine derivatives.
科学的研究の応用
2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride involves its interaction with molecular targets and pathways in the body. It may act as a neurotransmitter or modulator, affecting the release and uptake of neurotransmitters such as dopamine and norepinephrine. The specific molecular targets and pathways involved depend on the compound’s structure and the biological system in which it is studied.
類似化合物との比較
2-[2-(2-Methylphenyl)phenyl]propan-2-amine;hydrochloride can be compared with other similar compounds, such as methiopropamine and phenylacetone . These compounds share structural similarities but differ in their chemical properties, biological activity, and applications. For example, methiopropamine is a norepinephrine-dopamine reuptake inhibitor, while phenylacetone is used in the synthesis of amphetamines. The unique structural features of this compound contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
2-[2-(2-methylphenyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-12-8-4-5-9-13(12)14-10-6-7-11-15(14)16(2,3)17;/h4-11H,17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOZZGWETBDHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2C(C)(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)
![12-Chloro-10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2616129.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)
![3-{[4-(Aminomethyl)phenyl]methyl}imidazolidine-2,4-dione hydrochloride](/img/structure/B2616133.png)


![Ethyl 5-[N-(3-nitrobenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2616140.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2616141.png)
![3-(4-ethoxybenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2616143.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B2616144.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2616146.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2616147.png)

